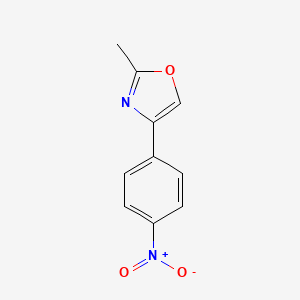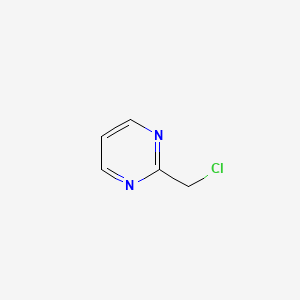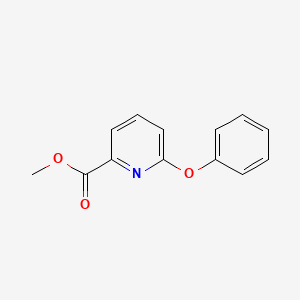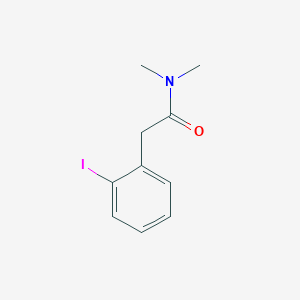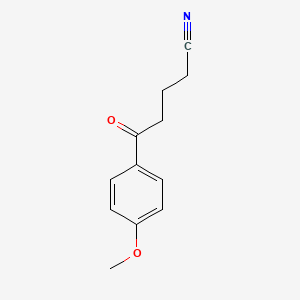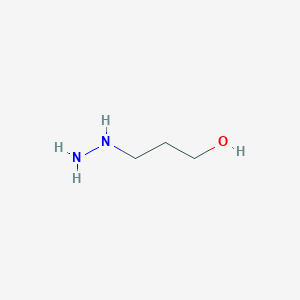
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent . It is a member of quinolines .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which could potentially be applied to the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is C10H13N . The InChI key is YVBSECQAHGIWNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is 147.22 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anti-Adipogenic Effects
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol: has been identified as an active compound with anti-adipogenic effects. This means it can inhibit fat accumulation during adipocyte differentiation, which is a crucial step in the development of obesity. Studies have shown that this compound can downregulate key genes involved in lipid synthesis, making it a potential candidate for anti-obesity drugs .
Neuroprotective Applications
Research suggests that KAIRINE has neuroprotective properties, indicating potential applications in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Its antioxidant and anti-inflammatory properties could help mitigate neuronal damage and improve cognitive functions.
Anticancer Activity
KAIRINE: has demonstrated anticancer properties in scientific studies. It has been shown to exhibit cytotoxic effects against certain cancer cell lines, suggesting its use as a chemotherapeutic agent. Further research is needed to understand its mechanisms and potential applications in cancer treatment.
Template-Directed Meta-C-H Activation
In the field of organic synthesis, 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a reagent for template-directed meta-C-H activation. This application is significant in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where precise chemical modifications are required .
Antipyretic Usage
Historically, KAIRINE was used as an antipyretic agent against typhoid fever. Although it is now largely obsolete due to severe side effects, its antipyretic activity is noteworthy and was a stepping stone in the development of fever-reducing medications .
Chemical Synthesis and Medicinal Chemistry
The compound’s structure is valuable in medicinal chemistry for the synthesis of various heterocyclic compounds. It serves as a building block in the creation of molecules with potential therapeutic effects, including inhibitors and modulators for various biological targets .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONCVPTTFHNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027114 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | |
CAS RN |
5080-60-4 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kairine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2F6AD5R4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

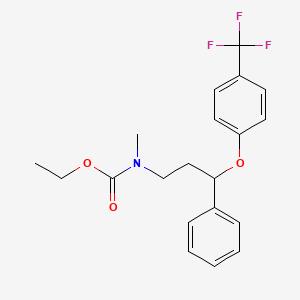
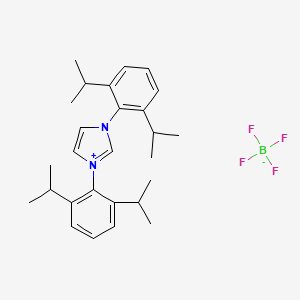
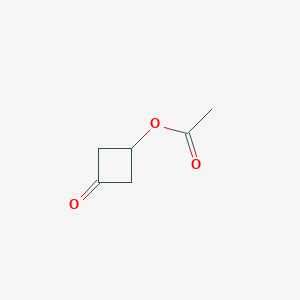
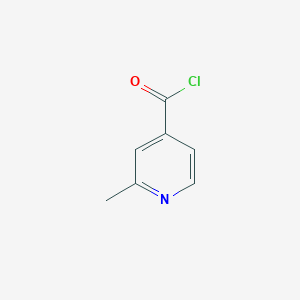
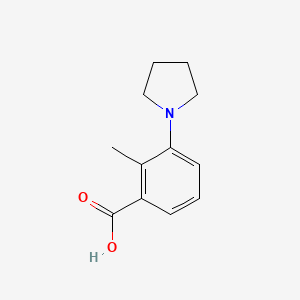
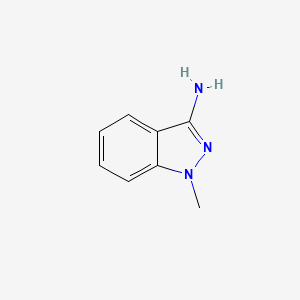
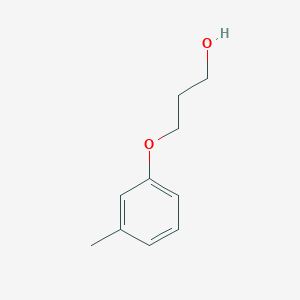
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)
